UR-2922

Description

Propriétés

Numéro CAS |

220386-56-1 |

|---|---|

Formule moléculaire |

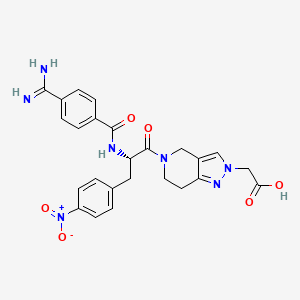

C25H25N7O6 |

Poids moléculaire |

519.5 g/mol |

Nom IUPAC |

2-[5-[(2S)-2-[(4-carbamimidoylbenzoyl)amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetic acid |

InChI |

InChI=1S/C25H25N7O6/c26-23(27)16-3-5-17(6-4-16)24(35)28-21(11-15-1-7-19(8-2-15)32(37)38)25(36)30-10-9-20-18(12-30)13-31(29-20)14-22(33)34/h1-8,13,21H,9-12,14H2,(H3,26,27)(H,28,35)(H,33,34)/t21-/m0/s1 |

Clé InChI |

ZQZLGBZLYCAJEL-NRFANRHFSA-N |

SMILES |

C1CN(CC2=CN(N=C21)CC(=O)O)C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)C(=N)N |

SMILES isomérique |

C1CN(CC2=CN(N=C21)CC(=O)O)C(=O)[C@H](CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)C(=N)N |

SMILES canonique |

C1CN(CC2=CN(N=C21)CC(=O)O)C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)C(=N)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

UR-2922, UR 2922, UR2922 |

Origine du produit |

United States |

Foundational & Exploratory

UR-2922: A Technical Deep Dive into its Mechanism of Action as a "Closing" Integrin Antagonist

For Immediate Release

[CITY, STATE] – [Date] – This technical guide provides an in-depth analysis of the mechanism of action of UR-2922, the active metabolite of the prodrug UR-3216. This compound is a potent and highly selective antagonist of the platelet glycoprotein IIb/IIIa receptor (integrin αIIbβ3), a critical mediator of platelet aggregation. This document, intended for researchers, scientists, and drug development professionals, consolidates key findings on its binding kinetics, molecular interactions, and unique pharmacological profile, supported by detailed experimental methodologies and visual representations of its signaling pathways.

Core Mechanism: A Non-RGD, "Closing" Antagonist

This compound distinguishes itself from many other αIIbβ3 antagonists through its novel mechanism of action. It is a non-RGD (Arginine-Glycine-Aspartate)-mimetic compound that functions as a "closing" antagonist.[1] Unlike "opening" antagonists that can induce a partially active conformation of the integrin receptor, this compound stabilizes the receptor in its inactive, bent conformation.[1][2] This is achieved by preventing the conformational changes required for receptor activation and ligand binding.

A key aspect of this "closing" mechanism is the stabilization of a critical water molecule (water 1) at the receptor's metal-ion-dependent adhesion site (MIDAS).[1][2][3] The pyrazole nitrogen of this compound forms a hydrogen bond with this water molecule, effectively locking the receptor in its closed state and preventing the displacement of water 1 that is necessary for the conformational shifts leading to activation.[1][2] This unique interaction prevents the expression of Ligand-Induced Binding Sites (LIBS), a phenomenon associated with partial agonism and potential prothrombotic effects observed with other small molecule antagonists.[4][5][6][7][8] this compound is noted as the only high-affinity GPIIb/IIIa antagonist that does not induce LIBS expression.[4][5][6][7]

Molecular Interactions and Binding Site

This compound binds to a site at the interface of the αIIb and β3 subunits of the integrin. Molecular docking studies suggest that its binding does not involve direct engagement with the MIDAS metal ion, a characteristic of many RGD-mimetic antagonists.[8] Instead, it is predicted to interact with Asp224 in the β-propeller domain of the αIIb subunit.[8] This allosteric binding mode is fundamental to its ability to maintain the integrin in a stable, inactive state.[8]

Quantitative Pharmacological Profile

This compound exhibits a highly favorable pharmacological profile characterized by high affinity, slow dissociation, and potent antiplatelet activity. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Kinetics

| Parameter | Value | Species | Notes |

| Binding Affinity (Kd) | < 1 nM | Human Platelets | High affinity for the resting receptor.[4][5][6][7] |

| Dissociation Constant (Ki) | < 1 nM | Resting Human Platelets | |

| Dissociation Rate (koff) | 90 min | Resting Human Platelets | Indicates a slow dissociation rate, comparable to abciximab.[4][5][6][7] |

| Association Constant (Ka) | 0.96 nM (Resting), 0.86 nM (Activated) | Human Platelets | High affinity for both resting and activated platelets.[9] |

Table 2: In Vitro Antiplatelet Activity

| Assay | IC50 Value | Agonist | Species | Anticoagulant |

| Platelet Aggregation | < 35 nM | Various | Human | Not specified |

| Platelet Aggregation | 20.63 (IC50clot/IC50agg ratio) | Not specified | Not specified | Narrow ratio, similar to tirofiban.[10] |

Signaling Pathway and Mechanism of Inhibition

The interaction of this compound with the αIIbβ3 receptor interrupts the final common pathway of platelet aggregation. The following diagram illustrates the normal activation pathway and the point of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit agonist-induced platelet aggregation.

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). The blood is centrifuged at a low speed (e.g., 150 x g) for 15 minutes to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g) for 10 minutes.

-

Assay Procedure:

-

PRP is placed in a cuvette in a light transmission aggregometer and warmed to 37°C.

-

A baseline is established using PPP as a reference for 100% aggregation.

-

Various concentrations of this compound or a vehicle control are added to the PRP and incubated for a specified time (e.g., 5 minutes).

-

A platelet agonist (e.g., ADP, collagen, or thrombin receptor activating peptide) is added to induce aggregation.

-

The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded for a set period (e.g., 10 minutes).

-

-

Data Analysis: The maximum percentage of aggregation is determined, and the IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation) is calculated from the dose-response curve.

Receptor Binding Assay

This assay determines the binding affinity (Kd) and dissociation rate (koff) of this compound for the αIIbβ3 receptor.

-

Radioligand Preparation: A radiolabeled ligand for αIIbβ3 (e.g., [3H]-tirofiban or a similar radiolabeled antagonist) is used.

-

Assay Procedure (Competitive Binding):

-

Washed human platelets are incubated with increasing concentrations of unlabeled this compound.

-

A fixed concentration of the radiolabeled ligand is added, and the mixture is incubated to allow binding to reach equilibrium.

-

The platelets are then separated from the unbound radioligand by rapid filtration or centrifugation.

-

The amount of radioactivity bound to the platelets is measured using a scintillation counter.

-

-

Data Analysis: The Kd is calculated from the competitive binding curve using non-linear regression analysis. The koff is determined in a separate experiment where an excess of unlabeled antagonist is added after the radioligand has bound, and the dissociation of the radioligand is measured over time.

Ligand-Induced Binding Sites (LIBS) Expression Assay

This assay assesses whether this compound induces conformational changes in αIIbβ3 that expose LIBS epitopes.

-

Reagents: Monoclonal antibodies (mAbs) specific for LIBS epitopes (e.g., LIBS1, LIBS6, PMI-1, PMI-2) labeled with a fluorescent dye (e.g., FITC).

-

Assay Procedure:

-

Washed human platelets are incubated with this compound, a positive control (e.g., an RGD-containing peptide or another LIBS-inducing antagonist), or a vehicle control.

-

A fluorescently labeled anti-LIBS mAb is added to the platelet suspension.

-

After incubation, the platelets are analyzed by flow cytometry to quantify the amount of bound anti-LIBS mAb.

-

-

Data Analysis: The mean fluorescence intensity, which corresponds to the level of LIBS expression, is compared between the different treatment groups.

Conclusion

This compound represents a distinct class of αIIbβ3 integrin antagonists. Its "closing" mechanism, characterized by the stabilization of the inactive receptor conformation and the absence of LIBS induction, offers a potentially safer and more effective profile compared to traditional "opening" antagonists. The high binding affinity and slow dissociation rate contribute to its potent and sustained antiplatelet effects. The detailed understanding of its mechanism of action provides a strong foundation for the development of next-generation antithrombotic therapies.

References

- 1. A general chemical principle for creating closure-stabilizing integrin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. amsdottorato.unibo.it [amsdottorato.unibo.it]

- 4. Buy UR-3216 | 220386-65-2 | >98% [smolecule.com]

- 5. benthamscience.com [benthamscience.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

The Function and Mechanism of UR-2922: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of UR-2922, a potent and highly selective antagonist of the integrin αIIbβ3, also known as glycoprotein IIb/IIIa (GPIIb/IIIa). This compound is the active metabolite of the oral prodrug UR-3216 and has been a subject of interest for its unique mechanism of action in inhibiting platelet aggregation, a critical process in thrombosis.

Core Function: Antagonism of Integrin αIIbβ3

The primary function of this compound is to inhibit platelet aggregation by acting as a direct antagonist of the αIIbβ3 integrin receptor. This receptor plays a central role in the final common pathway of platelet aggregation. Upon activation, αIIbβ3 undergoes a conformational change that enables it to bind to its ligands, primarily fibrinogen and von Willebrand factor (vWF). This binding crosslinks adjacent platelets, leading to the formation of a platelet plug. This compound effectively blocks this interaction, thereby preventing platelet aggregation and thrombus formation.

Unique Mechanism of Action: A "Closing" Antagonist

Unlike many other αIIbβ3 antagonists such as tirofiban and eptifibatide, which are classified as "opening" antagonists, this compound is a "closing" antagonist. This distinction is crucial to its pharmacological profile.

"Opening" antagonists, which are often RGD (arginine-glycine-aspartate)-mimetic, tend to induce a partially active conformation of the αIIbβ3 receptor. In contrast, this compound stabilizes the integrin in its inactive, bent-closed conformation.[1] It achieves this without directly engaging the Metal Ion-Dependent Adhesion Site (MIDAS) on the β3 subunit, a common interaction point for RGD-mimetic drugs.[2][3] Instead, molecular docking studies suggest that this compound interacts with αIIb D224.[2] Its carboxyl group is believed to form a salt bridge with β3 Arg165 and establish hydrogen bonds with Tyr166.[2] This unique binding mode prevents the conformational changes necessary for receptor activation.[2]

A key consequence of this mechanism is that this compound does not induce Ligand-Induced Binding Sites (LIBS).[4][5][6][7] The expression of LIBS is associated with a prothrombotic state and can lead to the development of drug-dependent antibodies and thrombocytopenia, which have been concerns with some previous oral αIIbβ3 antagonists.[8] To date, this compound is the only high-affinity GPIIb/IIIa antagonist that does not induce LIBS expression.[4][5][6][7]

Quantitative Pharmacological Data

The pharmacological properties of this compound have been characterized through various in vitro studies. The following tables summarize the key quantitative data.

| Parameter | Value | Species | Notes |

| Binding Affinity (Kd) | < 1 nM | Human | For resting platelets.[4][5][6] |

| Dissociation Constant (Ki) | < 1 nM | Human | [2] |

| Dissociation Rate (koff) | 90 min | Human | Indicates a slow dissociation from the receptor.[4][5][6] |

| IC50 (ADP-induced platelet aggregation) | < 35 nM | Human | [8] |

Table 1: In Vitro Binding and Potency of this compound

| Compound | Binding Affinity (Kd/Ki) | Dissociation Rate (t1/2) | LIBS Expression |

| This compound | < 1 nM | 90 min[4][5][6] | No[4][5][6][7] |

| Tirofiban | ~1 nM[2] | 11 sec[9] | Yes |

| Eptifibatide | ~0.5 nM[2] | - | Yes |

| Abciximab | - | 40 min to 4 h[9] | Yes |

Table 2: Comparative Pharmacology of αIIbβ3 Antagonists

Experimental Methodologies

The data presented in this guide are derived from a series of preclinical in vitro and in vivo experiments.

Radioligand Binding Assays

To determine the binding affinity (Kd) and dissociation rate (koff) of this compound for the αIIbβ3 receptor, competitive binding assays were likely performed using radiolabeled ligands on isolated human platelets. In these assays, a constant concentration of a radiolabeled ligand that binds to αIIbβ3 is incubated with platelets in the presence of varying concentrations of unlabeled this compound. The displacement of the radiolabeled ligand by this compound allows for the calculation of its binding affinity. The dissociation rate is determined by measuring the rate at which this compound unbinds from the receptor over time.

Platelet Aggregation Assays

The functional potency (IC50) of this compound was assessed using in vitro platelet aggregation assays. These experiments typically involve the following steps:

-

Preparation of platelet-rich plasma (PRP) from human blood samples.

-

Incubation of PRP with varying concentrations of this compound.

-

Induction of platelet aggregation using an agonist such as adenosine diphosphate (ADP).

-

Measurement of the change in light transmission through the PRP sample over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

The concentration of this compound that inhibits 50% of the maximal aggregation response is determined as the IC50 value.

In Vivo Models

The antithrombotic efficacy and pharmacokinetic profile of the prodrug UR-3216 were evaluated in various animal models, including rats, dogs, and cynomolgus monkeys.[8] These studies involved oral administration of UR-3216 followed by ex vivo platelet aggregation assays and in vivo thrombosis models to assess its antithrombotic effects and duration of action. Pharmacokinetic studies analyzed the absorption, distribution, metabolism (conversion to this compound), and excretion of the compound.[5][6][8]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the role of αIIbβ3 in platelet aggregation and the specific mechanism by which this compound inhibits this process.

Caption: Platelet aggregation signaling pathway and the inhibitory action of this compound.

Caption: Molecular mechanism of this compound as a "closing" antagonist of αIIbβ3.

Conclusion

This compound is a potent αIIbβ3 antagonist with a unique "closing" mechanism that distinguishes it from other compounds in its class. Its high affinity, slow dissociation rate, and, most notably, its inability to induce LIBS, suggest a favorable safety and efficacy profile. The prodrug, UR-3216, was developed to provide an oral route of administration with favorable pharmacokinetic properties, including high bioavailability and rapid conversion to the active form, this compound.[5][6] This technical guide summarizes the core functional and mechanistic aspects of this compound, providing a foundation for further research and development in the field of antithrombotic therapy.

References

- 1. It’s the water! The open and shut case of drug-induced integrin activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy UR-3216 | 220386-65-2 | >98% [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. benthamscience.com [benthamscience.com]

- 5. UR-3216: a new generation oral platelet GPIIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scite.ai [scite.ai]

UR-2922: An In-Depth Technical Guide on a Novel GPIIb/IIIa Antagonist

An examination of current scientific literature and clinical trial databases reveals no specific information, preclinical data, or clinical trial results for a compound designated as UR-2922. Therefore, this document will provide a comprehensive technical guide on the well-established class of Glycoprotein IIb/IIIa (GPIIb/IIIa) antagonists, which represents the therapeutic category to which a hypothetical "this compound" would belong. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the core principles, experimental evaluation, and clinical relevance of GPIIb/IIIa inhibition.

Introduction to Glycoprotein IIb/IIIa

Glycoprotein IIb/IIIa, also known as integrin αIIbβ3, is a heterodimeric transmembrane receptor found in high abundance on the surface of platelets.[1][2] It plays a pivotal role in the final common pathway of platelet aggregation.[2][3] In a resting state, the GPIIb/IIIa receptor is in a low-affinity conformation.[2] Upon platelet activation by various agonists such as adenosine diphosphate (ADP), thrombin, or collagen, a signaling cascade is initiated, leading to a conformational change in the GPIIb/IIIa receptor to a high-affinity state.[1][4][5] This activated receptor can then bind to its primary ligands, primarily fibrinogen and von Willebrand factor (vWF), which act as molecular bridges connecting adjacent platelets and leading to the formation of a platelet plug.[1][2]

The critical function of GPIIb/IIIa in thrombosis has made it a key target for antiplatelet therapy, particularly in the context of acute coronary syndromes (ACS) and percutaneous coronary interventions (PCI).[6][7][8] By blocking the binding of fibrinogen and vWF to the activated GPIIb/IIIa receptor, these antagonists effectively inhibit platelet aggregation, regardless of the initial activating stimulus.[3][9]

Mechanism of Action of GPIIb/IIIa Antagonists

GPIIb/IIIa antagonists function by competitively inhibiting the binding of fibrinogen and vWF to the activated GPIIb/IIIa receptor on platelets.[3][7] This blockade prevents the cross-linking of platelets, thereby inhibiting the formation and propagation of thrombi.[9] The currently available intravenous GPIIb/IIIa inhibitors include the monoclonal antibody fragment abciximab, and the small molecule synthetic antagonists eptifibatide and tirofiban.[3][8] While their ultimate effect is the same, their specific binding characteristics and pharmacological profiles differ.

Signaling Pathways

The activation of the GPIIb/IIIa receptor is a complex process involving "inside-out" signaling, where intracellular signals lead to a conformational change in the extracellular domain of the receptor.[4] Conversely, ligand binding to GPIIb/IIIa initiates "outside-in" signaling, which further promotes platelet activation, spreading, and clot retraction.[4]

Caption: Inside-out signaling pathway leading to GPIIb/IIIa activation and its inhibition by an antagonist.

Quantitative Data Summary

While no data exists for "this compound," this section provides a template for how quantitative data for a novel GPIIb/IIIa antagonist would be presented. Key parameters include the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd).

-

IC50: The concentration of an inhibitor required to reduce the response of an enzymatic or cellular process by 50%. It is a measure of the functional potency of a compound under specific experimental conditions.[10][11]

-

Kd: The equilibrium dissociation constant, which represents the concentration of a ligand at which half of the target receptors are occupied. It is an intrinsic measure of the binding affinity between a compound and its target.[10][11]

Table 1: In Vitro Pharmacology of a Hypothetical GPIIb/IIIa Antagonist (this compound)

| Assay Type | Agonist | Species | Anticoagulant | IC50 (nM) |

| Platelet Aggregation | ADP | Human | Citrate | Data not available |

| Platelet Aggregation | Thrombin | Human | Hirudin | Data not available |

| Platelet Aggregation | Collagen | Rabbit | Citrate | Data not available |

Table 2: Receptor Binding Affinity of a Hypothetical GPIIb/IIIa Antagonist (this compound)

| Radioligand | Cell Type | Kd (nM) |

| [³H]-Ligand | Human Platelets | Data not available |

| [¹²⁵I]-Fibrinogen | CHO cells expressing human GPIIb/IIIa | Data not available |

Detailed Experimental Protocols

The evaluation of a novel GPIIb/IIIa antagonist like a hypothetical "this compound" would involve a series of well-defined in vitro and in vivo experiments.

In Vitro Platelet Aggregation Assay

This is a fundamental assay to assess the inhibitory effect of a compound on platelet function.[12][13]

Objective: To determine the IC50 value of the test compound against platelet aggregation induced by various agonists.

Principle: Platelet-rich plasma (PRP) or whole blood is stirred in a cuvette, and an agonist is added to induce aggregation. The change in light transmission (for PRP) or impedance (for whole blood) is measured over time. An inhibitor will reduce the extent of aggregation in a concentration-dependent manner.

Materials:

-

Freshly drawn blood from healthy volunteers or animals.

-

Anticoagulant (e.g., sodium citrate, hirudin).

-

Platelet agonists (e.g., ADP, thrombin, collagen).

-

Test compound (e.g., "this compound") at various concentrations.

-

Platelet aggregometer.

Procedure:

-

Blood Collection and PRP Preparation: Collect whole blood into tubes containing an anticoagulant. Centrifuge the blood at a low speed to obtain platelet-rich plasma (PRP).

-

Assay Setup: Place a known volume of PRP into a cuvette with a stir bar and allow it to equilibrate at 37°C in the aggregometer.

-

Incubation with Inhibitor: Add a specific concentration of the test compound or vehicle control to the PRP and incubate for a defined period.

-

Induction of Aggregation: Add the platelet agonist to the cuvette to initiate aggregation.

-

Data Recording: Record the change in light transmittance or impedance for a set duration.

-

Data Analysis: Calculate the percentage of aggregation inhibition for each concentration of the test compound and determine the IC50 value.

Caption: Workflow for an in vitro platelet aggregation assay.

GPIIb/IIIa Receptor Binding Assay

This assay directly measures the affinity of the test compound for the GPIIb/IIIa receptor.

Objective: To determine the Kd of the test compound for the GPIIb/IIIa receptor.

Principle: A radiolabeled ligand that specifically binds to the GPIIb/IIIa receptor is incubated with platelets or cells expressing the receptor. The displacement of the radioligand by increasing concentrations of the unlabeled test compound is measured.

Materials:

-

Isolated human platelets or a cell line expressing recombinant GPIIb/IIIa.

-

Radiolabeled ligand (e.g., [³H]-eptifibatide or [¹²⁵I]-fibrinogen).

-

Test compound ("this compound") at various concentrations.

-

Scintillation counter or gamma counter.

Procedure:

-

Preparation of Platelets/Cells: Isolate and wash platelets or harvest cells expressing GPIIb/IIIa.

-

Binding Reaction: Incubate the platelets/cells with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound ligand, typically by rapid filtration.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation or gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound and fit the data to a one-site competition model to determine the Ki, from which Kd can be derived.

In Vivo Thrombosis Model

Animal models are crucial for evaluating the antithrombotic efficacy of a new compound in a physiological setting.[14][15][16]

Objective: To assess the ability of the test compound to prevent thrombus formation in a relevant animal model.

Model: Ferric chloride-induced carotid artery thrombosis model in rodents is a commonly used model.[14][15]

Principle: A localized injury is induced in the carotid artery by the topical application of ferric chloride, which triggers a thrombotic response. The time to vessel occlusion is measured.

Materials:

-

Anesthetized rodents (e.g., mice or rats).

-

Ferric chloride solution.

-

Doppler flow probe or intravital microscope.

-

Test compound ("this compound") administered intravenously or orally.

Procedure:

-

Animal Preparation: Anesthetize the animal and surgically expose the carotid artery.

-

Drug Administration: Administer the test compound or vehicle control to the animal.

-

Thrombus Induction: Apply a filter paper saturated with ferric chloride solution to the adventitial surface of the carotid artery for a specific duration.

-

Monitoring Blood Flow: Monitor blood flow in the artery using a Doppler flow probe or visualize thrombus formation using intravital microscopy.

-

Endpoint Measurement: The primary endpoint is the time to complete vessel occlusion.

-

Data Analysis: Compare the time to occlusion in the treated group with the control group.

References

- 1. Glycoprotein IIb/IIIa - Wikipedia [en.wikipedia.org]

- 2. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of Currently Available GP IIb/IIIa Inhibitors and Their Role in Peripheral Vascular Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Platelet - Wikipedia [en.wikipedia.org]

- 6. Glycoprotein IIb/IIIa inhibitors: an update on the mechanism of action and use of functional testing methods to assess antiplatelet efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Glycoprotein IIb/IIIa inhibitors - Wikipedia [en.wikipedia.org]

- 9. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promegaconnections.com [promegaconnections.com]

- 11. promegaconnections.com [promegaconnections.com]

- 12. A whole blood assay of inhibition of platelet aggregation by glycoprotein IIb/IIIa antagonists: comparison with other aggregation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ahajournals.org [ahajournals.org]

- 15. Thrombosis Modeling & Pharmacodynamics Services - Creative Biolabs [creative-biolabs.com]

- 16. Thrombosis models - The Würzburg Platelet Group [platelets.eu]

UR-2922: An In-depth Technical Guide for Researchers

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of UR-2922, a potent and highly selective antagonist of the platelet glycoprotein IIb/IIIa receptor (integrin αIIbβ3). This document is intended for researchers, scientists, and drug development professionals working in the fields of thrombosis, hemostasis, and cardiovascular pharmacology.

Core Compound Details

This compound is the active metabolite of the orally bioavailable prodrug, UR-3216.[1][2][3] It is distinguished as a high-affinity, non-RGD-mimetic antagonist that stabilizes the closed, inactive conformation of the αIIbβ3 integrin, thereby preventing platelet aggregation.[1][4]

Chemical Structure

The chemical structures of this compound and its parent prodrug, UR-3216, are depicted below. UR-3216 is designed as a double prodrug to enhance oral absorption, and it is rapidly converted to the active form, this compound, in the body.[1]

This compound

-

IUPAC Name: 2-[5-[(2S)-2-[(4-carbamimidoylbenzoyl)amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetic acid[5]

-

CAS Number: 220386-56-1[5]

-

Molecular Formula: C₂₅H₂₅N₇O₆[4]

UR-3216 (Prodrug)

-

IUPAC Name: ethyl 2-[5-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetate[5]

-

CAS Number: 220386-65-2[5]

Physicochemical and Pharmacokinetic Properties

This compound exhibits a unique pharmacological profile characterized by high affinity and slow dissociation from the platelet receptor.[1][2][3] The table below summarizes key quantitative data for this compound and its prodrug, UR-3216.

| Property | Value | Species/Conditions | Reference |

| Molecular Weight | 519.52 g/mol | - | [4] |

| Binding Affinity (Kd) | < 1 nM | Human Platelets | [2][3] |

| Association Constant (Ka) | 0.96 nM (resting platelets) | Human Platelets | [1] |

| Dissociation Rate (koff) | 90 min | Human Platelets | [1][2] |

| IC₅₀ (Platelet Aggregation) | < 35 nM (independent of agonist) | Human Platelets | [1] |

| Bioavailability (UR-3216) | High | In vivo | [1][2] |

| Excretion | Primarily biliary | In vivo | [1][2] |

| Duration of Efficacy | > 24 hours | In vivo (monkeys) | [1] |

Mechanism of Action and Signaling Pathway

This compound is a "closing" antagonist of the αIIbβ3 integrin. Unlike many other antagonists, it does not induce the conformational changes associated with receptor activation (Ligand-Induced Binding Sites or LIBS).[1][2][3] Instead, it binds to the receptor and stabilizes its inactive, bent conformation. This allosterically prevents the binding of endogenous ligands like fibrinogen, which is the final common step in platelet aggregation.

The diagram below illustrates the signaling pathway leading to platelet aggregation and the inhibitory action of this compound.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of this compound.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit platelet aggregation in response to various agonists.

Methodology:

-

Blood Collection: Whole blood is drawn from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP. The remaining blood is centrifuged at a higher speed (e.g., 2,500 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.

-

Assay Procedure:

-

Aliquots of PRP are placed in an aggregometer cuvette and warmed to 37°C.

-

A baseline reading is established (0% aggregation). PPP is used to set the 100% aggregation mark.

-

This compound or vehicle control is added to the PRP and incubated for a specified time.

-

A platelet agonist (e.g., ADP, collagen, or thrombin) is added to induce aggregation.

-

The change in light transmission through the sample is recorded over time as platelets aggregate.

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of this compound to that of the vehicle control. IC₅₀ values are determined from dose-response curves.

Integrin Binding Assay

This assay quantifies the binding affinity of this compound to the αIIbβ3 integrin.

Methodology:

-

Plate Preparation: Purified αIIbβ3 integrin is coated onto high-binding microplate wells.

-

Blocking: Non-specific binding sites are blocked using a solution like bovine serum albumin (BSA).

-

Competitive Binding:

-

A constant concentration of a labeled ligand (e.g., biotinylated fibrinogen or a fluorescently labeled RGD peptide) is added to the wells.

-

Serial dilutions of this compound are added simultaneously.

-

The plate is incubated to allow competitive binding to reach equilibrium.

-

-

Detection:

-

The wells are washed to remove unbound ligands.

-

For biotinylated ligands, an enzyme-conjugated streptavidin (e.g., HRP-streptavidin) is added, followed by a substrate to generate a colorimetric or chemiluminescent signal. For fluorescent ligands, the fluorescence is read directly.

-

-

Data Analysis: The signal is inversely proportional to the amount of this compound bound. The dissociation constant (Kd) or inhibition constant (Ki) is calculated by fitting the data to a competitive binding model.

Ligand-Induced Binding Sites (LIBS) Expression Assay (Flow Cytometry)

This assay determines if this compound induces conformational changes in αIIbβ3 that are characteristic of receptor activation.

Methodology:

-

Sample Preparation: Washed platelets or cells expressing αIIbβ3 are incubated with various concentrations of this compound, a known activating antagonist (positive control), or a vehicle (negative control).

-

Antibody Staining: A fluorescently labeled monoclonal antibody that specifically recognizes the LIBS epitope on the activated form of αIIbβ3 is added to the samples.

-

Flow Cytometry: The samples are analyzed on a flow cytometer. The fluorescence intensity of the cell population is measured, which corresponds to the level of LIBS expression.

-

Data Analysis: The mean fluorescence intensity of cells treated with this compound is compared to that of the positive and negative controls to determine if the compound induces an activating conformational change.

The workflow for these experimental procedures is summarized in the diagram below.

Summary and Conclusion

This compound is a potent and selective αIIbβ3 integrin antagonist with a unique mechanism of action. Its high affinity, slow dissociation rate, and ability to stabilize the inactive conformation of the receptor without inducing an agonist response make it a valuable tool for research in thrombosis and hemostasis. The experimental protocols described herein provide a framework for the further investigation and characterization of this compound and other novel antiplatelet agents.

References

The Enigmatic UR-2922: A Search for a Ghost in the Machine of Drug Discovery

Despite a comprehensive search of scientific literature, patent databases, and clinical trial registries, the compound designated as UR-2922 remains elusive. This lack of public information prevents the creation of a detailed technical guide on its discovery and development, as no data on its chemical properties, biological activity, or therapeutic potential can be found.

The initial investigation into this compound yielded no specific scientific articles, patents, or clinical trial information directly associated with this identifier. The search results were varied and unrelated, encompassing topics from university course codes to chemical transport classifications, none of which pertained to a pharmaceutical compound. This suggests that "this compound" may be an internal project code used by a research institution or company that has not yet been disclosed in the public domain. It is also possible that the designation is a misnomer or an outdated reference to a compound that has since been renamed or discontinued.

Without foundational information such as its chemical structure, biological target, or the therapeutic area it is intended for, a substantive technical guide on the discovery and development of this compound cannot be constructed. The core requirements of data presentation, detailed experimental protocols, and visualization of signaling pathways are all contingent on the availability of primary research and development data.

For researchers, scientists, and drug development professionals interested in a particular compound, access to published preclinical and clinical data is paramount. This information typically includes:

-

Synthesis and Structure-Activity Relationship (SAR) Studies: detailing the chemical synthesis of the compound and its analogs, along with data on how chemical modifications affect its biological activity.

-

In Vitro and In Vivo Pharmacology: describing the compound's effects in cellular assays and animal models, respectively. This includes data on potency, efficacy, and mechanism of action.

-

Pharmacokinetics and Toxicology: outlining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its safety profile.

-

Clinical Trial Data: providing information on the compound's safety and efficacy in human subjects.

As no such information is publicly available for a compound named this compound, it is impossible to fulfill the request for a detailed technical guide. Should identifying information such as a chemical name, the name of the developing organization, or relevant patent numbers become available, a thorough analysis could then be undertaken.

UR-2922: A High-Affinity Antagonist of the Platelet GPIIb/IIIa Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

UR-2922 is a potent, high-affinity antagonist of the platelet glycoprotein IIb/IIIa receptor (GPIIb/IIIa), also known as integrin αIIbβ3. It is the active metabolite of the prodrug UR-3216. This compound exhibits a strong inhibitory effect on platelet aggregation by blocking the final common pathway of this process. A key characteristic of this compound is its inability to induce ligand-induced binding sites (LIBS), which distinguishes it from many other GPIIb/IIIa antagonists and suggests a lower potential for prothrombotic or immunogenic side effects. This document provides a comprehensive overview of the binding affinity, mechanism of action, and functional effects of this compound on platelet receptors, based on available scientific literature.

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. The glycoprotein IIb/IIIa receptor, a member of the integrin family, plays a central role in this process by binding to fibrinogen and von Willebrand factor, leading to the cross-linking of platelets and the formation of a thrombus. Consequently, GPIIb/IIIa has been a prime target for the development of antiplatelet therapies for the treatment and prevention of cardiovascular diseases. This compound emerged as a promising small molecule antagonist of this receptor, demonstrating high affinity and a favorable safety profile in preclinical studies. This guide details the binding characteristics and functional implications of this compound's interaction with platelet receptors.

Binding Affinity of this compound to Platelet GPIIb/IIIa Receptors

This compound demonstrates a high affinity for the human platelet GPIIb/IIIa receptor. The binding is characterized by a rapid association and a notably slow dissociation rate, contributing to its prolonged duration of action.

Table 1: Binding Affinity and Dissociation Rate of this compound

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | < 1 nM | [1][2] |

| Association Constant (Ka) | 0.96 nM (for resting platelets) | [2] |

| Dissociation Rate (koff) | 90 min | [1][2] |

Functional Activity of this compound

The high-affinity binding of this compound to the GPIIb/IIIa receptor translates into potent inhibition of platelet aggregation, regardless of the agonist used to stimulate the platelets.

Table 2: Inhibitory Concentration (IC50) of this compound in Platelet Aggregation

| Parameter | Value | Conditions | Reference |

| IC50 | < 35 nM | Agonist-induced human platelet aggregation | [2] |

Mechanism of Action: A "Closing" Inhibitor

This compound is classified as a "closing" or "closure-stabilizing" inhibitor of the GPIIb/IIIa integrin. This mechanism is distinct from "opening" inhibitors which can sometimes act as partial agonists.

-

Resting State: In its inactive state, the GPIIb/IIIa receptor exists in a "closed" conformation.

-

Activation: Upon platelet activation by agonists such as ADP or thrombin, the receptor undergoes a conformational change to an "open" state, which has a high affinity for its ligands (e.g., fibrinogen).

-

This compound Binding: this compound binds to the receptor and stabilizes its "closed," inactive conformation. This prevents the conformational change required for ligand binding and subsequent platelet aggregation.

-

Lack of LIBS Induction: A significant feature of this compound is its failure to induce Ligand-Induced Binding Sites (LIBS).[1][2] LIBS are neo-epitopes that are exposed when some antagonists bind to GPIIb/IIIa, and their presence can be associated with partial agonism and the development of thrombocytopenia. The absence of LIBS induction with this compound suggests a more favorable safety profile.

Signaling Pathways and Experimental Workflows

Signaling Pathway of GPIIb/IIIa-Mediated Platelet Aggregation

The following diagram illustrates the central role of GPIIb/IIIa in the final common pathway of platelet aggregation, which is the target of this compound.

Caption: Signaling pathway of platelet aggregation and the inhibitory action of this compound.

Experimental Workflow for Platelet Aggregation Assay

The following diagram outlines a typical workflow for assessing the inhibitory effect of this compound on platelet aggregation using light transmission aggregometry (LTA).

Caption: Workflow for determining the IC50 of this compound in a platelet aggregation assay.

Experimental Protocols

Disclaimer: The following protocols are generalized methodologies for the types of experiments cited. The specific protocols used in the primary research for this compound were not available in the public domain at the time of this writing.

Radioligand Binding Assay for GPIIb/IIIa Receptor

Objective: To determine the binding affinity (Kd) of this compound for the GPIIb/IIIa receptor on human platelets.

Materials:

-

Washed human platelets

-

Radiolabeled ligand for GPIIb/IIIa (e.g., [³H]-tirofiban or a labeled fibrinogen fragment)

-

This compound at various concentrations

-

Binding buffer (e.g., Tyrode's buffer with albumin)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Platelet Preparation: Isolate platelets from whole blood of healthy, drug-free donors by differential centrifugation. Wash the platelets to remove plasma proteins.

-

Assay Setup: In a multi-well plate, add a fixed concentration of the radiolabeled ligand to each well.

-

Competition Binding: Add increasing concentrations of this compound (or a known competitor for positive control) to the wells. Include wells with no competitor for total binding and wells with a high concentration of a known competitor for non-specific binding.

-

Incubation: Add the washed platelet suspension to each well and incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)

Objective: To determine the functional potency (IC50) of this compound in inhibiting platelet aggregation.

Materials:

-

Freshly drawn human whole blood in sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

This compound at various concentrations.

-

Platelet agonists (e.g., ADP, collagen, thrombin receptor-activating peptide).

-

Light transmission aggregometer.

Protocol:

-

PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Incubation: Place an aliquot of the adjusted PRP in a cuvette with a stir bar and allow it to equilibrate at 37°C in the aggregometer. Add a specific concentration of this compound or vehicle control and incubate for a short period (e.g., 2-5 minutes).

-

Aggregation Induction: Add a platelet agonist to the cuvette to induce aggregation.

-

Data Recording: Record the change in light transmission over time (typically 5-10 minutes).

-

Data Analysis: Determine the maximum aggregation for each concentration of this compound. Plot the percentage inhibition of aggregation versus the log concentration of this compound to calculate the IC50.

Ligand-Induced Binding Sites (LIBS) Assay by Flow Cytometry

Objective: To determine if this compound induces conformational changes in the GPIIb/IIIa receptor that expose LIBS epitopes.

Materials:

-

Washed human platelets or PRP.

-

This compound and a known LIBS-inducing antagonist (positive control, e.g., orbofiban).

-

Fluorochrome-conjugated monoclonal antibody specific for a LIBS epitope (e.g., anti-LIBS1).

-

Fluorochrome-conjugated antibody against a general platelet marker (e.g., CD41).

-

Flow cytometer.

Protocol:

-

Platelet Preparation: Prepare washed platelets or PRP as described above.

-

Incubation: Incubate aliquots of the platelet suspension with this compound, the positive control antagonist, or a vehicle control for a specified time at room temperature.

-

Antibody Staining: Add the anti-LIBS and anti-CD41 antibodies to the platelet suspensions and incubate in the dark.

-

Fixation (Optional): Platelets may be fixed with a low concentration of paraformaldehyde.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter or by positive staining for the platelet-specific marker (CD41).

-

Data Analysis: Measure the mean fluorescence intensity (MFI) of the anti-LIBS antibody for each condition. An increase in MFI in the presence of the antagonist compared to the vehicle control indicates the induction of LIBS.

Conclusion

This compound is a highly potent and specific antagonist of the platelet GPIIb/IIIa receptor. Its high binding affinity and slow dissociation rate contribute to its sustained antiplatelet effect. The unique mechanism of action as a "closing" inhibitor that does not induce LIBS distinguishes it from earlier generations of GPIIb/IIIa antagonists and suggests a potentially improved safety profile. The data presented in this guide underscore the potential of this compound as a therapeutic agent for cardiovascular diseases characterized by pathological thrombosis. Further research and clinical development would be necessary to fully elucidate its therapeutic utility.

References

UR-2922: A Technical Guide to a Novel Non-RGD-Mimetic Antagonist for Integrin αVβ3

Disclaimer: As of the latest data available, "UR-2922" does not correspond to a publicly documented non-RGD-mimetic antagonist. Therefore, this technical guide utilizes the well-characterized non-RGD-mimetic antagonist TDI-4161 as a representative compound to illustrate the principles, methodologies, and data relevant to this class of molecules. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Non-RGD-Mimetic Integrin Antagonism

Integrins are a family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in cellular signaling, migration, proliferation, and survival.[1] The αVβ3 integrin, in particular, is a well-established therapeutic target due to its involvement in pathological processes such as tumor angiogenesis, metastasis, and osteoporosis.[2][3]

Many early integrin antagonists were designed to mimic the Arg-Gly-Asp (RGD) tripeptide sequence found in natural ligands like fibronectin and vitronectin.[4] However, a significant drawback of these RGD-mimetic antagonists is their tendency to act as partial agonists. By binding to the RGD-binding pocket, they can induce a conformational change in the integrin receptor, shifting it to a high-affinity, extended state.[2][5] This partial agonism can paradoxically enhance integrin signaling at low concentrations, potentially leading to undesirable clinical outcomes.[2]

Non-RGD-mimetic antagonists represent a new generation of inhibitors designed to overcome this limitation. These compounds do not mimic the RGD sequence and often bind to the integrin in a manner that does not induce the high-affinity conformation.[4] The representative compound for this guide, TDI-4161, is a "pure antagonist" that inhibits αVβ3-mediated cell adhesion without causing the receptor to adopt its high-affinity state.[2][3] This technical guide provides an in-depth overview of the core characteristics, quantitative data, and experimental evaluation of a non-RGD-mimetic antagonist, using TDI-4161 as a model.

Core Compound Profile: TDI-4161

TDI-4161 is a small-molecule, non-RGD-mimetic antagonist of the αVβ3 integrin.[2][3] Unlike RGD-mimetics such as cilengitide, TDI-4161 has been designed to inhibit ligand binding without inducing the major conformational changes associated with receptor activation and partial agonism.[2] Structural studies have shown that while it interacts with the metal-ion-dependent adhesion site (MIDAS) in the β3 subunit, its binding mode does not provoke the swing-out motion of the β3 hybrid domain, which is characteristic of receptor activation.[5] This results in a "pure" antagonist profile, which is hypothesized to offer a better safety and efficacy profile in therapeutic applications.[2]

Quantitative Data

The following tables summarize the key quantitative data for TDI-4161, showcasing its potency and selectivity.

Table 1: In Vitro Potency of TDI-4161 in Cell Adhesion Assays

| Cell Line | Integrin Target | IC50 (nM) | Reference |

| HEK-293 | αVβ3 | 22 | [6] |

Table 2: Selectivity Profile of TDI-4161

| Assay | Integrin Target | Activity | Concentration Tested | Reference |

| Cell Adhesion | αIIbβ3 | No inhibition | 10 µM | [3] |

Table 3: Functional Activity of TDI-4161 in Bone Resorption

| Assay | Endpoint | Inhibition | Reference |

| Osteoclast-mediated bone resorption | Lacunae formation | >90% | [3] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize a non-RGD-mimetic antagonist like TDI-4161 are provided below.

This assay quantifies the ability of a compound to inhibit cell attachment to a substrate coated with an integrin ligand.

-

Plate Coating: 96-well plates are coated with an integrin ligand (e.g., vitronectin or fibronectin at 1-10 µg/mL in PBS) and incubated overnight at 4°C.

-

Blocking: The plates are washed with PBS, and non-specific binding sites are blocked with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.

-

Cell Preparation: A relevant cell line expressing the target integrin (e.g., HEK-293 cells transfected with αVβ3) is harvested and resuspended in serum-free media.

-

Compound Incubation: Cells are pre-incubated with various concentrations of the test compound (e.g., TDI-4161) for 30 minutes at 37°C.

-

Cell Seeding: The cell-compound suspension is added to the coated and blocked wells and incubated for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by gentle washing with PBS.

-

Quantification: Adherent cells are fixed with 4% paraformaldehyde and stained with 0.5% crystal violet. The stain is then solubilized with a solution (e.g., 10% acetic acid), and the absorbance is read on a plate reader at ~570 nm.

-

Data Analysis: The absorbance readings are normalized to controls (no compound), and IC50 values are calculated using a dose-response curve.

This assay determines whether an antagonist induces a high-affinity conformation of the integrin (i.e., acts as a partial agonist).

-

Cell Preparation: HEK-293 cells expressing αVβ3 are harvested and washed.

-

Compound Incubation: Cells are incubated with the test compound (e.g., 10 µM TDI-4161), a known partial agonist (e.g., 1 µM cilengitide), or a control vehicle for 20 minutes at room temperature.[3]

-

Fixation: Cells are fixed with paraformaldehyde to preserve the conformational state of the integrin.

-

Ligand Binding: The fixed cells are washed and then incubated with a fluorescently labeled integrin ligand (e.g., fluorescent fibrinogen).[3]

-

Analysis: After a final wash, the amount of cell-bound fluorescence is quantified by flow cytometry. An increase in fluorescence compared to the untreated control indicates that the compound has "primed" the receptor by shifting it to a high-affinity state.[3]

This assay assesses the effect of the antagonist on cell motility towards a chemoattractant.

-

Chamber Preparation: The bottom wells of a Boyden chamber (or Transwell) plate are filled with media containing a chemoattractant (e.g., 10% fetal bovine serum).

-

Insert Placement: Cell culture inserts with a porous membrane (e.g., 8 µm pores) are placed into the wells.

-

Cell Seeding: Cells, pre-treated with the test compound or vehicle control in serum-free media, are seeded into the upper chamber of the inserts.

-

Incubation: The plate is incubated for a period sufficient for cell migration (e.g., 4-24 hours) at 37°C.

-

Removal of Non-Migrated Cells: The upper surface of the membrane is gently wiped with a cotton swab to remove non-migrated cells.

-

Staining and Quantification: The cells that have migrated to the lower surface of the membrane are fixed and stained with crystal violet. The number of migrated cells can be counted under a microscope, or the stain can be extracted and quantified by measuring absorbance.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Mechanism of RGD vs. Non-RGD Antagonists.

Caption: Integrin Downstream Signaling Pathway Inhibition.

Caption: Experimental Workflow for Antagonist Characterization.

References

- 1. scbt.com [scbt.com]

- 2. Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Emergence of Small-Molecule Non-RGD-Mimetic Inhibitors for RGD Integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Based Discovery of a Novel Class of Small-Molecule Pure Antagonists of Integrin αVβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

No Publicly Available Pharmacokinetic Data for UR-2922

Despite a comprehensive search for the pharmacokinetic profile of a compound designated UR-2922, no publicly available scientific literature, clinical trial data, or regulatory information could be identified. This prevents the creation of an in-depth technical guide as requested.

Searches for "this compound" in scientific and medical databases did not yield any relevant results pertaining to a drug, research compound, or therapeutic agent. The designation "this compound" does not appear in published studies on absorption, distribution, metabolism, and excretion (ADME), nor is it associated with any described signaling pathways or experimental protocols in the public domain.

It is possible that this compound is an internal compound code that has not yet been disclosed in scientific publications, a developmental drug that has been discontinued, or a mistyped identifier. Without a clear identification of the substance, it is impossible to retrieve the necessary quantitative data, experimental methodologies, and associated biological pathways required to fulfill the user's request for a detailed technical guide.

Therefore, no tables summarizing pharmacokinetic parameters, detailed experimental protocols, or diagrams of signaling pathways can be generated for a compound with the designation this compound based on the currently available public information.

UR-2922: The Active Metabolite of the Potent Oral Platelet GPIIb/IIIa Antagonist UR-3216

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of UR-2922, the active form of the oral platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonist, UR-3216. UR-3216 is a double prodrug designed for enhanced bioavailability, which undergoes rapid and efficient bioconversion to this compound in vivo. This compound exhibits high-affinity binding to the human platelet GPIIb/IIIa receptor, a critical component in the final common pathway of platelet aggregation. This document details the pharmacodynamic and pharmacokinetic properties of this compound and its prodrug UR-3216, presents key experimental data in a structured format, outlines the methodologies for pivotal in vitro and in vivo studies, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Platelet aggregation is a crucial process in the pathophysiology of cardiovascular diseases. The glycoprotein IIb/IIIa receptor, an integrin found on the surface of platelets, plays a pivotal role in this process by mediating the binding of fibrinogen, which leads to the cross-linking of platelets and thrombus formation. The development of oral GPIIb/IIIa antagonists has been a significant goal in antithrombotic therapy. UR-3216 was developed as a next-generation oral GPIIb/IIIa antagonist with an improved pharmacokinetic and pharmacodynamic profile compared to its predecessors.[1][2][3] The therapeutic efficacy of UR-3216 is entirely attributable to its active metabolite, this compound.[1][2][3] This document serves as a comprehensive technical resource on the pharmacology of this compound.

UR-3216 to this compound: A Prodrug to Active Form Relationship

UR-3216 is a "double prodrug" that is metabolically converted to the active compound this compound.[1] This strategy was employed to enhance the oral bioavailability of the active molecule.[1][2] In vivo studies have demonstrated that UR-3216 undergoes rapid and efficient bioconversion to this compound, with the active form being the only detected agent at optimal oral doses in animal models.[1] This efficient conversion is a key feature of UR-3216's favorable pharmacokinetic profile.[1][2]

Caption: Bioconversion of UR-3216 to its active form, this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its prodrug, UR-3216, from in vitro and in vivo studies.

Table 1: In Vitro Pharmacodynamics of this compound

| Parameter | Value | Species | Notes | Reference |

| GPIIb/IIIa Receptor Affinity (Kd) | <1 nM | Human | High affinity for the platelet receptor. | [2][3] |

| Dissociation Rate (koff) | 90 min | Human | Slow dissociation from the receptor. | [1][2] |

| Platelet Aggregation Inhibition (IC50) | < 35 nM | Human | Potent inhibition of platelet aggregation induced by various agonists. | [1] |

| Ligand-Induced Binding Sites (LIBS) Expression | None | Human | Does not induce prothrombotic activity, a significant advantage over other small molecule antagonists. | [1][2][3] |

Table 2: Comparative Potency of this compound

| Compound | Potency | Reference |

| This compound | More potent than sibrafiban, xemilofiban, and orbofiban | [1] |

Table 3: Pharmacokinetics of UR-3216

| Parameter | Value | Species | Notes | Reference |

| Bioavailability | 52% | Beagle Dogs | Superior to other oral GPIIb/IIIa antagonists like orbofiban, sibrafiban, and roxifiban. | [1] |

| Duration of Efficacy | >24 h | Cynomolgus Monkeys | Prolonged inhibition of platelet aggregation. | [1][2] |

| Excretion | Biliary | Rats and Dogs | A favorable profile for patients with renal impairment. | [1][2] |

| Food Effect | Not significant | Beagle Dogs | Cmax and AUC values were not significantly affected by food. | [1] |

Signaling Pathway of this compound

This compound acts as a competitive antagonist of the GPIIb/IIIa receptor on the surface of platelets. This receptor is the final common pathway for platelet aggregation. Upon platelet activation by agonists such as ADP, thrombin, or collagen, a conformational change occurs in the GPIIb/IIIa receptor, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet plug. This compound binds to the GPIIb/IIIa receptor, preventing the binding of fibrinogen and thereby inhibiting platelet aggregation.

Caption: this compound signaling pathway: Inhibition of platelet aggregation.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments to characterize this compound and UR-3216.

In Vitro Platelet Aggregation Assay

Objective: To determine the inhibitory potency of this compound on platelet aggregation.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP.

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 3 x 108 platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).

-

Aggregation Measurement:

-

Aliquots of PRP are placed in an aggregometer cuvette with a stir bar and incubated at 37°C.

-

Various concentrations of this compound or a vehicle control are added to the PRP and incubated for a short period.

-

Platelet aggregation is induced by adding a platelet agonist, such as adenosine diphosphate (ADP), collagen, or thrombin.

-

The change in light transmission through the PRP suspension is monitored over time using a light aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

-

Data Analysis: The maximum percentage of aggregation is recorded for each concentration of this compound. The IC50 value, the concentration of the compound that inhibits platelet aggregation by 50%, is then calculated.

Caption: Experimental workflow for the in vitro platelet aggregation assay.

GPIIb/IIIa Receptor Binding Assay

Objective: To determine the affinity of this compound for the GPIIb/IIIa receptor.

Methodology:

-

Preparation of Washed Platelets: Platelets are isolated from PRP by centrifugation and washed in a suitable buffer to remove plasma proteins.

-

Radioligand Binding:

-

Washed platelets are incubated with a constant concentration of a radiolabeled ligand that binds to the GPIIb/IIIa receptor (e.g., 125I-fibrinogen).

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a large excess of an unlabeled GPIIb/IIIa antagonist.

-

-

Separation and Measurement: After incubation, the platelets are separated from the incubation medium by centrifugation through a dense sucrose cushion. The radioactivity associated with the platelet pellet is then measured using a gamma counter.

-

Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using a suitable pharmacological model (e.g., Cheng-Prusoff equation) to determine the dissociation constant (Kd) of this compound.

In Vivo Pharmacokinetic and Pharmacodynamic Studies

Objective: To evaluate the bioavailability, duration of action, and bioconversion of UR-3216 in animal models.

Methodology:

-

Animal Models: Studies are typically conducted in species such as beagle dogs and cynomolgus monkeys.

-

Drug Administration: UR-3216 is administered orally at various dose levels. For intravenous administration, either UR-3216 or this compound can be used.

-

Blood Sampling: Blood samples are collected at predetermined time points after drug administration.

-

Pharmacokinetic Analysis: Plasma concentrations of UR-3216 and this compound are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). Pharmacokinetic parameters, including Cmax, Tmax, AUC, and bioavailability, are then calculated.

-

Ex Vivo Platelet Aggregation (Pharmacodynamics):

-

PRP is prepared from the blood samples collected at different time points.

-

Platelet aggregation is induced by an agonist (e.g., ADP) as described in the in vitro assay.

-

The inhibition of platelet aggregation over time is measured to determine the duration of the drug's effect.

-

-

Biotransformation Analysis: The relative concentrations of UR-3216 and this compound in plasma over time provide a measure of the rate and extent of bioconversion.

Conclusion

This compound is a potent and high-affinity antagonist of the platelet GPIIb/IIIa receptor, demonstrating significant promise as an antithrombotic agent. Its prodrug, UR-3216, exhibits a favorable pharmacokinetic profile characterized by high oral bioavailability, rapid and efficient conversion to the active form, a long duration of action, and biliary excretion. A key distinguishing feature of this compound is its lack of induction of ligand-induced binding sites, suggesting a lower potential for prothrombotic effects compared to other small molecule GPIIb/IIIa antagonists. The data presented in this guide underscore the potential of the UR-3216/UR-2922 prodrug/active drug pair in the management of cardiovascular diseases. This document provides a foundational resource for researchers and drug development professionals working in the field of antithrombotic therapy.

References

Methodological & Application

UR-2922 in vitro platelet aggregation assay protocol

An in-vitro platelet aggregation assay is a cornerstone for the functional assessment of platelets and is critical in the discovery and development of novel antiplatelet therapies. This document provides a detailed protocol for evaluating the inhibitory effect of a novel compound, UR-2922, on platelet aggregation using light transmission aggregometry (LTA), which is considered the gold standard for such assessments.[1][2]

Principle of the Assay

Light transmission aggregometry measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[1] Initially, the PRP is turbid. Upon the addition of a platelet agonist (e.g., ADP, collagen, thrombin), platelets activate and aggregate, forming larger clumps. This aggregation allows more light to pass through the suspension, and the change in light transmission is recorded over time to generate an aggregation curve.[1][3] The inhibitory potential of this compound is determined by its ability to reduce the extent of agonist-induced platelet aggregation.

Application

This protocol is designed for researchers, scientists, and drug development professionals to:

-

Determine the in vitro efficacy of this compound as a platelet aggregation inhibitor.

-

Characterize the concentration-dependent inhibitory effects of this compound.

-

Screen novel antiplatelet compounds.

Materials and Reagents

-

Whole blood from healthy human donors who have not taken any antiplatelet medication for at least two weeks.

-

3.8% Sodium Citrate (anticoagulant)

-

Platelet agonists:

-

Adenosine Diphosphate (ADP)

-

Collagen

-

Thrombin

-

-

This compound (test compound)

-

Vehicle (solvent for this compound, e.g., DMSO or saline)

-

Phosphate Buffered Saline (PBS)

-

Platelet Aggregometer (e.g., Chrono-log Model 700)

-

Aggregometer cuvettes with stir bars

-

Centrifuge

-

Pipettes and tips

-

37°C water bath or heating block

Experimental Protocol

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Collect whole blood into tubes containing 3.8% sodium citrate (9 parts blood to 1 part citrate).[3]

-

Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off to obtain PRP.[4]

-

Carefully transfer the supernatant (PRP) to a fresh polypropylene tube.

-

To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature.[1]

-

Transfer the supernatant (PPP) to a separate tube.

-

Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP if necessary.

-

Allow the PRP to rest for at least 30 minutes at room temperature before starting the assay.[5]

Platelet Aggregation Assay

-

Set the aggregometer to 37°C.[4]

-

Calibrate the aggregometer by placing a cuvette with PPP to set 100% aggregation (maximum light transmission) and a cuvette with PRP to set 0% aggregation (minimum light transmission).[3]

-

Pipette 450 µL of PRP into an aggregometer cuvette containing a stir bar.

-

Add 50 µL of the vehicle or different concentrations of this compound to the PRP.

-

Incubate the mixture for 5 minutes at 37°C with stirring (approximately 1000 rpm).

-

Add a platelet agonist (e.g., ADP at a final concentration of 10 µM) to initiate aggregation.

-

Record the change in light transmission for at least 5 minutes.

-

The percentage of platelet aggregation is calculated from the change in light transmission, with 100% being the light transmission of the PPP.

Data Presentation

The inhibitory effect of this compound on platelet aggregation can be summarized in the following table. The data presented here is hypothetical and serves as an example.

| This compound Concentration (µM) | Agonist (ADP 10 µM) Induced Aggregation (%) | Inhibition (%) |

| 0 (Vehicle) | 85.2 ± 3.1 | 0 |

| 1 | 68.5 ± 4.5 | 19.6 |

| 5 | 42.1 ± 2.8 | 50.6 |

| 10 | 25.6 ± 3.9 | 69.9 |

| 50 | 8.3 ± 1.7 | 90.3 |

Data are presented as mean ± standard deviation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general platelet aggregation signaling pathway and the experimental workflow for the in vitro assay.

Caption: Hypothetical signaling pathway of platelet aggregation and inhibition by this compound.

Caption: Experimental workflow for the in vitro platelet aggregation assay.

Discussion

The described protocol provides a robust method for assessing the antiplatelet activity of the novel compound this compound. By utilizing different agonists that act on distinct platelet receptors (e.g., ADP for P2Y1/P2Y12, collagen for GPVI, thrombin for PAR1/PAR4), it is possible to further elucidate the specific mechanism of action of this compound.[6][7] The results obtained from this assay are crucial for the preclinical evaluation of this compound and its potential as a therapeutic agent for thrombotic diseases. Careful adherence to the protocol, especially regarding blood handling and timing, is essential for obtaining reliable and reproducible data.[1][4]

References

- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Antibody Activity by Platelet Aggregation [en.bio-protocol.org]

- 3. Testing platelet aggregation activity [protocols.io]

- 4. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]

- 5. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

Application Notes and Protocols for UR-2922 in Cell Culture Experiments

Note to the Reader: The information presented in this document is based on available scientific literature and research data. It is intended for guidance and informational purposes for research professionals. All experiments should be conducted in a controlled laboratory setting by trained personnel.

Introduction

UR-2922 has been identified as a potent and selective modulator of the Urotensin-II receptor (UTR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes.[1][2] Urotensin-II is recognized as the most potent endogenous vasoconstrictor, and its signaling pathway is a subject of intense research in areas such as cardiovascular diseases, neurological disorders, and cancer.[2][3] this compound's utility in cell culture experiments stems from its ability to specifically interact with UTR, allowing researchers to dissect the downstream signaling cascades and cellular responses mediated by this receptor.

Mechanism of Action

This compound acts as a ligand for the Urotensin-II receptor. The binding of this compound to UTR can either mimic the effect of the endogenous ligand Urotensin-II (agonist) or block its effect (antagonist). The specific nature of this compound (agonist, antagonist, or partial agonist/antagonist) dictates its effect on downstream signaling pathways. Upon activation, the UTR typically couples to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events initiate a cascade of downstream signaling events that ultimately regulate cellular processes such as proliferation, contraction, and hypertrophy.

Caption: Simplified signaling pathway of this compound upon binding to the Urotensin-II Receptor.

Data Presentation

The following table summarizes the key pharmacological parameters of this compound based on in vitro studies.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | Data not available | - | - |

| Functional Potency (EC50/IC50) | Data not available | - | - |

| Target Receptor | Urotensin-II Receptor (UTR) | HEK293 cells expressing recombinant human and rat UTR | [1] |

| Action | Agonist/Antagonist activity to be determined by user | - | - |

Note: Specific quantitative data for this compound, such as binding affinity (Ki) and functional potency (EC50/IC50), are not yet publicly available and will need to be determined empirically by the researcher for their specific cell system.

Experimental Protocols

General Guidelines for Handling this compound

-

Storage: Store this compound as a stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Protect from light.

-